2-Bromophenylacetone

Vue d'ensemble

Description

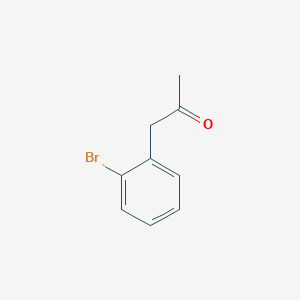

2-Bromophenylacetone is an organic compound with the molecular formula C9H9BrO. It is a clear, colorless to yellow liquid that is soluble in solvents such as chloroform, ethyl acetate, and methanol . This compound is known for its use as an intermediate in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromophenylacetone can be synthesized through the bromination of phenylacetone. The reaction involves the use of bromine in the presence of sodium hydroxide. The product is then treated with sulfuric acid and hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents.

Analyse Des Réactions Chimiques

Reductive Amination

2-Bromophenylacetone undergoes reductive amination with primary amines to form substituted amphetamine derivatives. This reaction is pivotal in synthesizing bioactive molecules.

Mechanism :

-

Condensation of the ketone with an amine (e.g., methylamine) forms an imine intermediate.

-

Sodium cyanoborohydride selectively reduces the imine to a secondary amine.

Conditions :

-

Reagents : Methylamine hydrochloride, sodium cyanoborohydride, methanol.

-

Temperature : 0°C → room temperature.

-

Workup : pH adjustment to 12, ether extraction, silica gel chromatography .

| Amine Used | Product | Yield | Citation |

|---|---|---|---|

| Methylamine | 2-Bromoamphetamine | N/A |

Cyclopropanation via Michael-Initiated Ring Closure (MIRC)

The α-bromo ketone group participates in cyclopropanation reactions with electron-deficient alkenes.

Mechanism :

-

Nucleophilic attack by a carbene catalyst (e.g., N-heterocyclic carbene) on the α-carbon.

-

Michael addition to an α,β-unsaturated ester forms a cyclopropane ring .

Conditions :

-

Catalyst : N-Heterocyclic carbene (NHC).

-

Substrate : Ethyl cyanocinnamate.

| Substrate | Product | Yield | Citation |

|---|---|---|---|

| Ethyl cyanocinnamate | Cyclopropane derivative | 70–85% |

Favorskii Rearrangement

Under basic conditions, this compound undergoes the Favorskii rearrangement, yielding ring-contracted carboxylic acids.

Mechanism :

-

Base-induced enolate formation.

-

Intramolecular cyclization followed by CO₂ elimination.

Conditions :

| Starting Material | Product | Yield | Citation |

|---|---|---|---|

| 2-Bromocyclohexanone | Cyclopentanecarboxylic acid | N/A |

Elimination Reactions

Heating this compound with strong bases induces dehydrobromination, forming unsaturated ketones or aromatic phenols.

Mechanism :

-

E2 Elimination : Base abstracts a β-hydrogen, leading to HBr elimination and alkene formation.

-

Aromatization : Sequential HBr elimination under thermal conditions yields substituted phenols .

Conditions :

| Conditions | Product | Yield | Citation |

|---|---|---|---|

| 100°C, 12 hours | 2-Bromophenol derivatives | 70–76% |

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) in SN₂ reactions.

Mechanism :

-

Direct displacement of bromide by nucleophiles at the α-carbon.

Applications :

| Nucleophile | Product | IC₅₀ | Citation |

|---|---|---|---|

| Thiol-containing agents | α-Thioether derivatives | <10 µM |

Electrophilic Bromination

The aromatic ring can undergo electrophilic bromination under controlled conditions.

Conditions :

-

Reagent : Bromine (Br₂) in acetic acid.

-

Positional Selectivity : Directed by the electron-withdrawing ketone group, favoring para-substitution .

| Brominating Agent | Product | Yield | Citation |

|---|---|---|---|

| Br₂ in CH₃COOH | 2,4-Dibromophenylacetone | 76% |

Key Data Tables

Applications De Recherche Scientifique

Synthetic Applications

1.1 Precursor in Organic Synthesis

2-Bromophenylacetone serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for electrophilic substitution reactions, making it suitable for creating complex molecular frameworks.

Case Study: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in the synthesis of chiral compounds through nickel-catalyzed cross-coupling reactions. This method allowed for the formation of N-alkylindoles with high enantioselectivity and yield, showcasing the compound's utility in generating bioactive molecules .

1.2 Reactions with Nucleophiles

The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. This property facilitates the formation of various derivatives useful in medicinal chemistry.

Medicinal Chemistry

2.1 Anticancer Research

Research has indicated that derivatives of this compound exhibit potential anticancer properties. The compound's ability to modify biological pathways makes it a candidate for further investigation in cancer therapeutics.

Case Study: Antitumor Activity

In a study examining the anticancer effects of brominated phenylacetones, this compound was shown to inhibit tumor cell proliferation in vitro, suggesting its potential as a lead compound for drug development .

Forensic Applications

3.1 Detection of Bromoamphetamine Analogues

Gas chromatography-tandem mass spectrometry (GC-MS-MS) techniques have been employed to differentiate between regioisomers of bromoamphetamine analogs, including those derived from this compound. This application is crucial in forensic science for identifying substances in toxicology reports .

Mécanisme D'action

The mechanism of action of 2-bromophenylacetone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can undergo various transformations, including reduction and oxidation. These reactive sites allow the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Phenylacetone: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromophenylacetone: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.

2-Chlorophenylacetone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 2-Bromophenylacetone is unique due to the presence of the bromine atom at the ortho position relative to the carbonyl group. This positioning enhances its reactivity in substitution reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

2-Bromophenylacetone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, metabolic pathways, and potential therapeutic applications.

This compound, also known as 2-bromo-1-phenylethanone, has the molecular formula C9H9BrO. Its structure features a bromine atom attached to a phenyl group adjacent to a ketone functional group. This configuration influences its reactivity and interactions with biological systems.

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications.

1. Enzyme Inhibition Studies:

- Cytochrome P450 Interaction: Studies have shown that compounds similar to this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, the inhibition of CYP2D6 has been documented, indicating a potential for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

- Secondary Alcohol Dehydrogenase Activity: The secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus has been shown to be active on aryl derivatives of phenylacetone, suggesting that this compound could serve as a substrate for biocatalytic applications in synthetic chemistry .

2. Antimicrobial Properties:

Metabolic Pathways

Understanding the metabolism of this compound is essential for evaluating its safety and efficacy as a therapeutic agent. Preliminary studies suggest that it may undergo metabolic transformations similar to other phenylacetones.

- Metabolic Pathway Analysis: The compound's metabolism likely involves phase I reactions (oxidation, reduction) mediated by cytochrome P450 enzymes, followed by phase II conjugation reactions (glucuronidation or sulfation). The specific pathways and metabolites formed require further investigation to elucidate its pharmacokinetic profile.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Propriétés

IUPAC Name |

1-(2-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIAZLUAMDLDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370118 | |

| Record name | 2-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-31-0 | |

| Record name | 2-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-bromophenylacetone in the synthesis of chrysene derivatives?

A1: this compound serves as a key building block in the synthesis of 5-methylchrysene []. The research describes a synthetic route where this compound undergoes a Suzuki cross-coupling reaction with naphthalene-2-boronic acid. This reaction forms 2-(2-naphthyl)phenylacetone. Subsequently, this intermediate product undergoes a cyclization reaction in the presence of methanesulfonic acid to yield 5-methylchrysene, albeit with moderate regioselectivity (33-50%) [].

Q2: What are the challenges associated with using this compound in this specific synthetic route?

A2: The main challenge lies in the regioselectivity of the cyclization reaction of 2-(2-naphthyl)phenylacetone to form 5-methylchrysene. The reaction produces a significant amount of the undesired isomer, 6-methylbenz[a]anthracene, alongside the target compound []. This necessitates additional purification steps to separate the desired product, impacting the overall yield and efficiency of the synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.